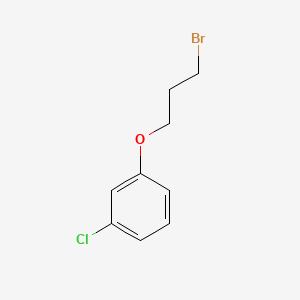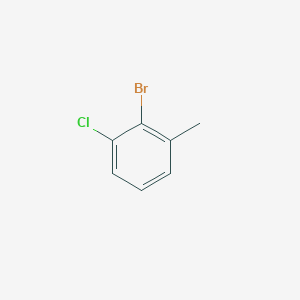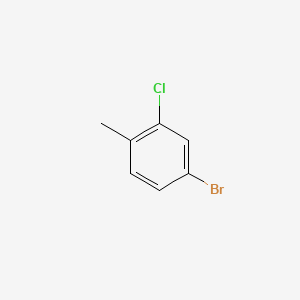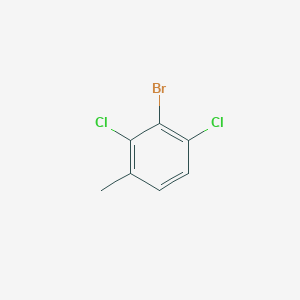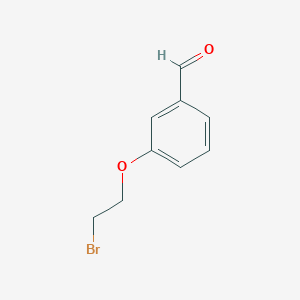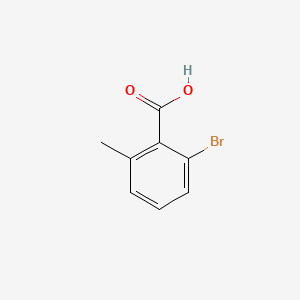
2-Bromo-5-fluoro-6-methylpyridine
概要
説明
2-Bromo-5-fluoro-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring
作用機序
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium
Biochemical Pathways
In general, compounds like this can be involved in various organic synthesis reactions, such as the suzuki–miyaura cross-coupling mentioned earlier .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new carbon–carbon bonds via the suzuki–miyaura cross-coupling reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-fluoro-6-methylpyridine. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Also, it should be kept away from heat, sparks, and flame . These precautions help to maintain the stability and efficacy of the compound.
生化学分析
Biochemical Properties
2-Bromo-5-fluoro-6-methylpyridine plays a crucial role in biochemical reactions, particularly in the synthesis of pyridinylimidazole-type inhibitors of p38α mitogen-activated protein kinase (MAP kinase) . This kinase is involved in the regulation of inflammatory responses and cellular stress. The compound interacts with enzymes such as p38α MAP kinase, inhibiting its activity and thereby modulating the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . These interactions are primarily characterized by the binding of this compound to the active site of the enzyme, leading to its inhibition.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting p38α MAP kinase, the compound affects the signaling pathways that regulate the production of inflammatory cytokines . This inhibition can lead to reduced inflammation and has potential therapeutic applications in diseases such as rheumatoid arthritis and psoriasis. Additionally, the compound’s impact on gene expression and cellular metabolism can result in altered cellular functions, including changes in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of p38α MAP kinase, where it acts as an ATP-competitive inhibitor . This binding prevents the phosphorylation of downstream targets, thereby inhibiting the kinase’s activity. The compound’s structure allows it to interact with key residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex and preventing substrate access. This mechanism of action is crucial for its role in modulating inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of p38α MAP kinase, resulting in prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAP kinase without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of reactive intermediates that may contribute to its toxicity at higher doses. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and molecular size, which affect its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with p38α MAP kinase . Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended targets and exerts its biochemical effects efficiently.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-6-methylpyridine typically involves the bromination and fluorination of 6-methylpyridine. One common method includes the reaction of 2-methylpyridine with bromine to form 2-bromo-5-methylpyridine, followed by fluorination using a fluorinating agent such as silver fluoride or cesium fluoride . The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions: 2-Bromo-5-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters under mild conditions to form carbon-carbon bonds.
Fluorination: Silver fluoride or cesium fluoride are commonly used fluorinating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while fluorination reactions yield fluorinated derivatives.
科学的研究の応用
2-Bromo-5-fluoro-6-methylpyridine has several scientific research applications:
類似化合物との比較
2-Bromo-5-methylpyridine: Lacks the fluorine substituent, making it less reactive in certain substitution reactions.
2-Fluoro-5-methylpyridine: Lacks the bromine substituent, which affects its reactivity and applications.
Uniqueness: 2-Bromo-5-fluoro-6-methylpyridine is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and versatility in organic synthesis. This dual substitution allows for a broader range of chemical transformations compared to its mono-substituted analogs.
特性
IUPAC Name |
6-bromo-3-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQONZCQHGIKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958561 | |
| Record name | 6-Bromo-3-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-38-2 | |
| Record name | 6-Bromo-3-fluoro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-fluoro-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


